Methyl 2-{[(2-chlorophenoxy)acetyl]amino}-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate
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Overview
Description
Methyl 2-{[2-(2-chlorophenoxy)acetyl]amino}-4-(4-fluorophenyl)-5-methyl-3-thiophenecarboxylate is a complex organic compound with a molecular formula of C21H17ClFNO4S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[2-(2-chlorophenoxy)acetyl]amino}-4-(4-fluorophenyl)-5-methyl-3-thiophenecarboxylate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of 2-(2-chlorophenoxy)acetic acid: This can be achieved by reacting 2-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acylation Reaction: The 2-(2-chlorophenoxy)acetic acid is then acylated with an appropriate amine to form the corresponding amide.
Coupling Reaction: The amide is then coupled with 4-fluorophenyl and 5-methyl-3-thiophenecarboxylate under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[2-(2-chlorophenoxy)acetyl]amino}-4-(4-fluorophenyl)-5-methyl-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 2-{[2-(2-chlorophenoxy)acetyl]amino}-4-(4-fluorophenyl)-5-methyl-3-thiophenecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-{[2-(2-chlorophenoxy)acetyl]amino}-4-(4-fluorophenyl)-5-methyl-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(4-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- **Methyl 2-{[(3-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene
Properties
Molecular Formula |
C21H17ClFNO4S |
---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
methyl 2-[[2-(2-chlorophenoxy)acetyl]amino]-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H17ClFNO4S/c1-12-18(13-7-9-14(23)10-8-13)19(21(26)27-2)20(29-12)24-17(25)11-28-16-6-4-3-5-15(16)22/h3-10H,11H2,1-2H3,(H,24,25) |
InChI Key |
SIYWJOLELMTPKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)COC2=CC=CC=C2Cl)C(=O)OC)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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